molecular formula C15H20N2OS B2593688 N-[(4-Benzylthiomorpholin-3-yl)methyl]prop-2-enamide CAS No. 2411293-13-3

N-[(4-Benzylthiomorpholin-3-yl)methyl]prop-2-enamide

Cat. No.: B2593688
CAS No.: 2411293-13-3
M. Wt: 276.4
InChI Key: GPIPBHIKYFNAFD-UHFFFAOYSA-N
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Description

N-[(4-Benzylthiomorpholin-3-yl)methyl]prop-2-enamide is a chemical compound characterized by its unique structure, which includes a morpholine ring substituted with a benzyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Benzylthiomorpholin-3-yl)methyl]prop-2-enamide typically involves the reaction of 4-benzylthiomorpholine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 4-Benzylthiomorpholine and acryloyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a temperature range of 0-5°C.

    Procedure: Acryloyl chloride is added dropwise to a solution of 4-benzylthiomorpholine and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by standard workup procedures, including washing with water, drying over anhydrous sodium sulfate, and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Benzylthiomorpholin-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the prop-2-enamide moiety can be reduced to form the corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Benzylthiomorpholin-3-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-Benzylthiomorpholin-3-yl)methyl]prop-2-enamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The benzylthiomorpholine moiety can enhance binding affinity and specificity, while the prop-2-enamide group can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Benzylthiomorpholin-3-yl)methyl]-4-(dimethylamino)but-2-enamide
  • N-[(4-Benzylthiomorpholin-3-yl)methyl]-4-(dimethylamino)but-2-enamide

Uniqueness

N-[(4-Benzylthiomorpholin-3-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylthiomorpholine ring enhances its potential for interactions with biological targets, while the prop-2-enamide moiety provides versatility in chemical reactions.

Properties

IUPAC Name

N-[(4-benzylthiomorpholin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-2-15(18)16-10-14-12-19-9-8-17(14)11-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIPBHIKYFNAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CSCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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